molecular formula C14H11N3O3 B588502 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1163685-30-0

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B588502
CAS No.: 1163685-30-0
M. Wt: 269.26
InChI Key: CBHQVBYUZFZICT-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3O3 and its molecular weight is 269.26. The purity is usually 95%.
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Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14/h2-7H,1H3,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHQVBYUZFZICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735425
Record name 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163685-30-0
Record name 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163685300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-BENZIMIDAZOL-2-YL)-3-METHYL-4-OXO-1,4-DIHYDROPYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5O9ZS633T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme by Rabeprazole RCA Free Acid disrupts the normal biochemical pathway of gastric acid production. This leads to a decrease in gastric acidity and an increase in gastric pH

Result of Action

The inhibition of gastric acid secretion by Rabeprazole RCA Free Acid leads to a reduction in gastric acidity. This can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers.

Biochemical Analysis

Biochemical Properties

Rabeprazole RCA Free Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary metabolic pathway of Rabeprazole RCA Free Acid involves non-enzymatic conversion to rabeprazole-thioether. A minor metabolic pathway is via the cytochrome P450 liver isoenzymes CYP2C19 and CYP3A4. These interactions significantly influence the biochemical properties of this compound.

Biological Activity

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, known by its CAS number 1163685-30-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H11N3O3
  • Molecular Weight : 269.26 g/mol
  • Physical State : Solid (light yellow)
  • Solubility : Slightly soluble in water
  • Boiling Point : Predicted at 506.9 ± 60.0 °C
PropertyValue
Molecular FormulaC14H11N3O3
Molecular Weight269.26 g/mol
Boiling Point506.9 ± 60.0 °C
Density1.506 ± 0.06 g/cm³
SolubilitySlightly in water
pKa-1.41 ± 0.20

Anticancer Properties

Research indicates that derivatives of benzimidazole, including the compound , exhibit significant anticancer properties. A study highlighted the synthesis of various benzimidazole derivatives that showed strong binding affinity with DNA, leading to inhibition of human topoisomerase I (Hu Topo I), a key enzyme in DNA replication and repair. This inhibition was associated with cell cycle arrest in the G2/M phase, indicating potential for use as anticancer agents .

Case Study : In a screening against a panel of 60 human cancer cell lines conducted by the National Cancer Institute (NCI), specific derivatives demonstrated low GI50 values, indicating potent anticancer activity. For instance, one derivative inhibited Hu Topo I at an IC50 concentration comparable to that of camptothecin, a well-known chemotherapeutic agent .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that benzimidazole derivatives possess activity against a range of bacterial strains, including multidrug-resistant strains. The mechanisms often involve interference with bacterial DNA processes and cellular functions.

Table of Antimicrobial Activity :

CompoundTarget BacteriaMIC (µg/mL)
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo...Staphylococcus aureus2 - 16
Pseudomonas aeruginosa4 - 16
Enterococcus faecalis≤16

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound binds to DNA, disrupting normal replication processes.
  • Enzyme Inhibition : It inhibits topoisomerases, which are essential for DNA unwinding during replication.
  • Cell Cycle Disruption : By causing cell cycle arrest at critical checkpoints (G2/M), it prevents cancer cells from proliferating.

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is constructed via condensation of 1,2-phenylenediamine derivatives with carbonyl-containing substrates. A green protocol reported by employs arylidenemalononitriles under aqueous or solvent-free conditions (Scheme 1). For example:

  • Reaction conditions : 1,2-phenylenediamine (1 mmol) and arylidenemalononitrile (2 mmol) in water at 75°C for 20 minutes yield 2-aryl benzimidazoles with >90% efficiency.

  • Mechanism : Michael addition followed by cyclodehydration and aromatization (Scheme 2).

Adapting this method, substituting the arylidenemalononitrile with a methyl-oxo-dihydropyridine-carboxylic acid precursor could enable direct incorporation of the dihydropyridine moiety.

Dihydropyridine Ring Construction

The 1,4-dihydropyridine scaffold is classically synthesized via Hantzsch-type cyclization. However, integrating a carboxylic acid at C2 and a methyl group at C3 requires tailored precursors:

  • Starting materials : Ethyl 3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate or its β-ketoester analogs.

  • Cyclization : Acid-catalyzed condensation with ammonium acetate or urea under reflux.

Integrated Synthesis Strategies

Sequential Coupling and Cyclization

A two-step approach involves synthesizing the benzimidazole and dihydropyridine separately, followed by coupling:

  • Step 1 : Synthesize 2-(1H-benzimidazol-2-yl)acetic acid derivatives via methods in.

  • Step 2 : Condense with 3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HCl).

Challenges : Low yields due to steric hindrance and competing side reactions.

One-Pot Tandem Synthesis

A patented method for analogous benzimidazole-dihydropyridine hybrids employs dehydration-cyclization under acidic conditions:

  • Reactants : 2-methyl-4-(1-methyl-1H-benzimidazol-2-yl)aniline and butanamide.

  • Conditions : P₂O₅ and methanesulfonic acid (MsOH) at 150–160°C for 21 hours.

  • Yield : 87.2% with 97.63% purity after recrystallization.

Adapting this protocol, replacing butanamide with a β-ketoacid derivative could yield the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from highlight the superiority of water as a solvent for benzimidazole synthesis (Table 1):

ConditionSolventTemperature (°C)Time (min)Yield (%)
AqueousH₂O752092
Solvent-freeNone903089
OrganicEthanol786085

Key insight : Aqueous conditions reduce side products and enhance atom economy.

Catalytic Systems

  • Acid catalysts : MsOH and P₂O₅ promote dehydration in benzimidazole-dihydropyridine hybrids.

  • Oxidants : NaClO in acetonitrile/NaOH mediates aromatization at 30°C.

Purification and Characterization

Recrystallization

Crude products are purified via ethanol-water recrystallization, achieving >97% purity.

Spectroscopic Validation

  • ¹H NMR : Benzimidazole protons resonate at δ 7.19–8.54 ppm, while dihydropyridine CH₃ appears as a singlet near δ 2.30 ppm.

  • MS : Molecular ion peak at m/z 269.26 (C₁₄H₁₁N₃O₃) .

Q & A

Basic: What are the standard synthetic routes and characterization methods for this compound?

Answer:
The compound is synthesized via multi-step protocols. A representative method involves:

  • Step 1: Condensation of o-phenylenediamine with carbon disulfide in ethanol/KOH to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR: S-H stretch at 2634 cm⁻¹; ¹H-NMR: δ12.31 for S-H) .
  • Step 2: Reaction with hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aldehydes/ketones to form target derivatives .
  • Final step: Cyclization with sodium cyanate/acetic acid to yield the carboxylic acid moiety.

Characterization:

  • Elemental analysis (deviations ≤ ±0.4% from theoretical values).
  • Spectroscopy: ¹H/13C-NMR for structural confirmation (e.g., δ10.93 for benzimidazole N-H; aromatic carbons at 130–115 ppm) .
  • Mass spectrometry: ESI-MS confirms molecular ions (e.g., m/z 269.08 for C₁₄H₁₁N₃O₃) .

Basic: Which analytical techniques are recommended for purity assessment and impurity profiling?

Answer:

  • RP-HPLC: Stability-indicating methods with C18 columns, using acetonitrile-phosphate buffer (pH 6.8) gradients. Detection at 210–280 nm resolves degradation products (e.g., oxidative impurities under stress conditions) .
  • TLC: Rf comparisons for intermediates (e.g., 2-hydrazinyl derivatives show distinct mobility vs. precursors) .
  • Elemental analysis: Critical for verifying synthetic accuracy, especially for nitrogen content (±0.3% tolerance) .

Advanced: How does the compound behave under hydrolytic, oxidative, and photolytic stress?

Answer:

  • Hydrolysis: Susceptible to acid/base-mediated ring-opening at the pyridone moiety. Forced degradation studies (0.1N HCl/NaOH, 80°C) show ~15–20% degradation over 24 hours .
  • Oxidation: H₂O₂ exposure generates sulfoxide derivatives (confirmed by MS/MS fragmentation).
  • Photolysis: UV light (254 nm) induces <10% degradation over 48 hours, suggesting moderate photostability .
    Methodological note: Use ICH Q1A guidelines for stress testing and peak purity analysis via diode array detection .

Advanced: What structural features influence its biological activity?

Answer:

  • Benzimidazole core: Enhances DNA intercalation and antimicrobial activity. Substitutions at N1 (e.g., methyl groups) improve lipophilicity (logP ~1.72) and membrane permeability .
  • Pyridone-carboxylic acid: Critical for metal chelation (e.g., Mg²⁺, Zn²⁺) in enzyme inhibition assays. Methyl at C3 stabilizes the keto-enol tautomer, affecting binding affinity .
  • SAR studies: Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antibacterial activity (MIC 2–8 µg/mL against S. aureus) .

Advanced: How to resolve contradictions in elemental analysis and spectroscopic data?

Answer:

  • Scenario: Discrepancies in nitrogen content (e.g., 22.60% theoretical vs. 22.58% observed) .
  • Resolution:
    • Repeat combustion analysis with fresh samples to exclude hygroscopic effects.
    • Cross-validate via ¹³C-NMR integration (e.g., carbonyl carbons at δ160–170 ppm) and high-resolution MS .
    • Consider trace solvent retention (e.g., DMF in recrystallized products) using TGA-DSC .

Advanced: How can computational models predict solubility and reactivity?

Answer:

  • COSMO solvation model: Predicts aqueous solubility (logS ≈ -3.2) using quantum-mechanical charge density surfaces. Adjust dielectric constants for solvent effects (e.g., DMSO vs. water) .
  • DFT calculations: Optimize tautomeric forms (e.g., keto vs. enol) to identify reactive sites for electrophilic substitution .
  • ADMET prediction: Tools like SwissADME estimate BBB permeability (low) and CYP inhibition (moderate) .

Advanced: What in vitro assays evaluate toxicity and mechanism of action?

Answer:

  • Cytotoxicity: MTT assays (IC₅₀ ~50 µM in HepG2 cells) .
  • Genotoxicity: Ames test (negative for TA98/TA100 strains at ≤100 µg/plate) .
  • Enzyme inhibition: Fluorescence-based assays for topoisomerase II inhibition (EC₅₀ ~12 µM) .
    Methodological note: Use positive controls (e.g., doxorubicin for cytotoxicity; norfloxacin for bacterial assays) .

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